Non-8-ene-2,4-diol

Description

Historical Context and Initial Investigations of Unsaturated Diols

The study of unsaturated diols is intrinsically linked to the historical development of polymer chemistry. In the early 20th century, investigations into polymerization reactions laid the groundwork for the creation of synthetic polymers. aits-tpt.edu.in The development of polyesters, for instance, involved the reaction of diols with dicarboxylic acids. aits-tpt.edu.in The introduction of unsaturation into the polymer backbone was a significant advancement, leading to the creation of unsaturated polyester (B1180765) resins, first commercialized in the 1940s. nih.govtcichemicals.com These materials, which could be cross-linked via their double bonds, established major markets for reinforced composite plastics. tcichemicals.com

A key precursor in the synthesis of many important chemicals, including some unsaturated diols, is 2-butyne-1,4-diol (B31916), which became available on a large scale through Reppe synthesis, reacting acetylene (B1199291) with formaldehyde. atamankimya.com The hydrogenation of 2-butyne-1,4-diol can yield 2-butene-1,4-diol, a simple yet important unsaturated diol. atamankimya.comgoogle.com This historical progress in producing and utilizing smaller unsaturated diols provided the fundamental chemistry that underpins the synthesis and potential applications of more complex structures like Non-8-ene-2,4-diol.

Significance of Vicinal and Remote Diol Functionalities in Organic Synthesis

The spatial relationship between hydroxyl groups in a diol profoundly influences its chemical reactivity and applications in organic synthesis. A distinction is made between vicinal diols, where the hydroxyl groups are on adjacent carbon atoms (a 1,2-diol), and remote diols, where they are separated by one or more carbons, such as the 1,3-diol pattern found in this compound. wikipedia.org

Vicinal diols are common motifs in synthetic chemistry, often produced from the dihydroxylation of alkenes. wikipedia.org They are widely used as protecting groups for carbonyl compounds and can undergo characteristic reactions like oxidative cleavage. wikipedia.org The Sharpless asymmetric dihydroxylation is a notable method for producing chiral vicinal diols from alkenes. wikipedia.org

Remote diols, on the other hand, offer different synthetic opportunities. 1,3-diols can be prepared through methods like the hydration of α,β-unsaturated ketones followed by hydrogenation, or via the Prins reaction. wikipedia.org They are valuable precursors for the synthesis of 1,3-diols with specific stereochemistry. wikipedia.org The synthesis of 1,4- and 1,5-diols is also of significant interest, with methods developed for their stereocontrolled creation to access key structural motifs found in natural products like polyketides. nih.govresearchgate.netacs.org The functionalization of remote diols allows for selective modification at one hydroxyl group over the other, which is a persistent challenge due to their similar reactivity. rsc.org The presence of a remote alkene, as in this compound, further expands synthetic possibilities, enabling intramolecular reactions and the creation of complex cyclic structures. nih.govresearchgate.net

Structural Features and Stereochemical Considerations of this compound

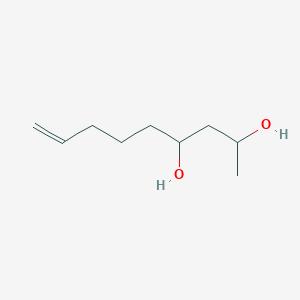

This compound possesses a unique combination of structural features that dictate its chemical behavior and stereochemistry. The molecule consists of a nine-carbon backbone with a terminal double bond between C8 and C9. The hydroxyl groups are positioned at C2 and C4, making it a 1,3-diol derivative relative to that portion of the carbon chain.

A critical aspect of its structure is the presence of two stereogenic centers at carbon atoms C2 and C4, both of which are bonded to a hydroxyl group and two different carbon substituents. The existence of two chiral centers means that this compound can exist as a maximum of four distinct stereoisomers (2² = 4). brainly.comvaia.com These stereoisomers consist of two pairs of enantiomers (non-superimposable mirror images) and corresponding diastereomers (stereoisomers that are not mirror images of each other). brainly.comvaia.com

The four stereoisomers are:

(2R,4R)-Non-8-ene-2,4-diol

(2S,4S)-Non-8-ene-2,4-diol

(2R,4S)-Non-8-ene-2,4-diol

(2S,4R)-Non-8-ene-2,4-diol

The (2R,4R) and (2S,4S) forms are a pair of enantiomers. brainly.com Likewise, the (2R,4S) and (2S,4R) forms constitute another pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric. brainly.comvaia.com The specific stereochemical configuration can significantly influence the biological activity and physical properties of the molecule, as well as its behavior in stereoselective reactions.

Overview of Research Trajectories for Alkene-Diol Compounds

Alkene-diol compounds, such as this compound, are considered bifunctional molecules because they contain two different types of reactive functional groups. quora.com This dual functionality makes them valuable targets in several areas of chemical research, particularly in polymer chemistry and complex molecule synthesis.

In polymer science, such molecules can serve as monomers for creating functional polymers. The diol functionality allows the molecule to participate in step-growth polymerization, for example, by reacting with a diacid to form a polyester. aits-tpt.edu.ingoogle.com The pendant alkene group does not participate in the initial polymerization but remains as a reactive handle on the polymer backbone. This surviving double bond can be used for post-polymerization modification, such as cross-linking to create thermoset materials or for grafting other molecules onto the polymer chain through reactions like thiol-ene additions or epoxidation. rsc.orgspringernature.com

In organic synthesis, the presence of two distinct functional groups allows for a wide range of selective transformations. The alkene can undergo reactions such as epoxidation, dihydroxylation, hydroboration, or metathesis, while the diol portion can be oxidized, protected, or used to direct the stereochemistry of nearby reactions. rsc.org There is significant research interest in developing catalytic methods for the remote functionalization of C-H bonds, using one functional group to direct a reaction at a distant site in the molecule. nsf.govacs.org A molecule like this compound, with its remote alkene and diol groups, is an ideal substrate for developing and studying such advanced synthetic strategies, including tandem reactions that form multiple bonds in a single sequence. ifpenergiesnouvelles.fr

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 187874-25-5 | synquestlabs.comapolloscientific.co.ukbldpharm.com |

| Molecular Formula | C₉H₁₈O₂ | synquestlabs.com |

| Molecular Weight | 158.24 g/mol | synquestlabs.com |

| Structure | | N/A |

Table 2: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

|---|---|

| (2R,4R)-Non-8-ene-2,4-diol | Enantiomer of (2S,4S) |

| (2S,4S)-Non-8-ene-2,4-diol | Enantiomer of (2R,4R) |

| (2R,4S)-Non-8-ene-2,4-diol | Enantiomer of (2S,4R) |

| (2S,4R)-Non-8-ene-2,4-diol | Enantiomer of (2R,4S) |

Note: Any (R,R) or (S,S) isomer is a diastereomer of any (R,S) or (S,R) isomer. brainly.comvaia.com

Table 3: Predicted Representative ¹H and ¹³C NMR Chemical Shifts Disclaimer: The following are predicted, representative NMR chemical shifts based on analogous structures. Actual experimental values may vary.

| ¹H NMR (Proton NMR) | Predicted δ (ppm) | Structural Assignment |

|---|---|---|

| 5.75 - 5.90 | =CH- (from C8) | |

| 4.90 - 5.10 | =CH₂ (from C9) | |

| 3.80 - 4.10 | -CH(OH)- (from C2 and C4) | |

| 2.00 - 2.15 | -CH₂- (Allylic, from C7) | |

| 1.20 - 1.60 | -CH₂- (Aliphatic chain) | |

| 1.15 - 1.25 | -CH₃ (from C1) | |

| ¹³C NMR (Carbon NMR) | Predicted δ (ppm) | Structural Assignment |

| 138 - 139 | =CH- (C8) | |

| 114 - 115 | =CH₂ (C9) | |

| 65 - 75 | -CH(OH)- (C2 and C4) | |

| 20 - 45 | -CH₂- and -CH₃ (Aliphatic carbons) |

Note: Predicted shifts are based on general values for alkene and alcohol functionalities. unifr.chucl.ac.ukorganicchemistrydata.org

Structure

3D Structure

Properties

IUPAC Name |

non-8-ene-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8-11H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYQTARIMBPDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CCCC=C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396718 | |

| Record name | Non-8-ene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187874-25-5 | |

| Record name | Non-8-ene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for Non 8 Ene 2,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for organic structure determination, offering detailed insights into the connectivity and environment of atomic nuclei.

Proton (1H) NMR Spectroscopy for Olefinic and Hydroxyl Proton Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for identifying and characterizing the hydrogen atoms within Non-8-ene-2,4-diol. The molecule is expected to exhibit distinct signals corresponding to its various proton environments. The terminal alkene moiety (–CH=CH₂) typically resonates in the downfield region. The vinylic proton attached to the double bond (C8–H) is anticipated to appear as a multiplet, likely around 4.9–5.1 ppm, due to coupling with the geminal vinylic protons (C9–H₂). The geminal vinylic protons (C9–H₂) are expected to be observed as two distinct multiplets within the same region (4.9–5.1 ppm), exhibiting coupling to the C8–H proton and potentially long-range coupling to protons further down the chain. The hydroxyl protons (–OH) of the two secondary alcohol groups are typically observed as broad singlets, with their chemical shifts being highly variable (ranging from 2–5 ppm) and dependent on factors such as solvent, concentration, and temperature. These signals are also characterized by their exchangeability with deuterium (B1214612) oxide (D₂O), which causes them to disappear or broaden significantly upon addition of D₂O. The protons directly attached to the carbons bearing the hydroxyl groups (C2–H and C4–H) are expected to resonate as multiplets in the range of 3.5–4.0 ppm, influenced by their proximity to the electronegative oxygen atoms and coupling to adjacent protons. The remaining aliphatic protons (C1–CH₃, C3–CH₂, C5–CH₂, C6–CH₂, C7–CH₂) will appear in the upfield region, generally between 1.1–1.8 ppm, with their specific multiplicities providing further confirmation of their connectivity within the carbon chain researchgate.netrsc.orgrsc.org.

Table 3.1.1: Expected ¹H NMR Spectral Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Partners |

|---|---|---|---|

| C1-CH₃ | 1.1–1.3 | m | C2-H |

| C2-H (bearing OH) | 3.5–4.0 | m | C1-H, C3-H |

| C3-H₂ | 1.4–1.8 | m | C2-H, C4-H |

| C4-H (bearing OH) | 3.5–4.0 | m | C3-H, C5-H |

| C5-H₂ | 1.4–1.8 | m | C4-H, C6-H |

| C6-H₂ | 1.2–1.4 | m | C5-H, C7-H |

| C7-H₂ | 1.2–1.4 | m | C6-H, C8-H |

| C8-H (=CH) | 4.9–5.1 | m | C9-H₂ |

| C9-H₂ (=CH₂) | 4.9–5.1 | m | C8-H |

Note: Multiplicities are generalized; specific coupling constants would determine precise patterns.

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Characterizationmissouri.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a direct map of the carbon framework, revealing the number and types of carbon atoms present. This compound, with its nine distinct carbon atoms, is expected to yield nine unique signals in its ¹³C NMR spectrum. The terminal alkene carbons are characteristic features: the vinylic carbon (C8, =CH) typically resonates in the range of 140–150 ppm, while the terminal vinylic carbon (C9, =CH₂) appears in the range of 110–120 ppm researchgate.netrsc.orgrsc.orgchemicalbook.com. The carbons bearing hydroxyl groups (C2 and C4) are deshielded by the electronegative oxygen atoms and are expected to resonate in the range of 65–75 ppm. The remaining aliphatic carbons (C1, C3, C5, C6, C7) will appear in the upfield region, generally between 15–35 ppm, with their specific chemical shifts influenced by their position relative to the functional groups researchgate.netrsc.org.

Table 3.1.2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C1 | 15–25 | CH₃ |

| C2 | 65–75 | CH-OH |

| C3 | 25–35 | CH₂ |

| C4 | 65–75 | CH-OH |

| C5 | 25–35 | CH₂ |

| C6 | 25–35 | CH₂ |

| C7 | 25–35 | CH₂ |

| C8 | 140–150 | =CH |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming structural assignments by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton scalar couplings, enabling the tracing of coupled spin systems along the aliphatic chain. For this compound, COSY would demonstrate correlations between adjacent protons, such as H1–H2, H2–H3, H3–H4, H4–H5, and so on, as well as between the vinylic protons H8 and H9 researchgate.netscience.govsdsu.educore.ac.uk.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons. This technique is crucial for assigning specific proton signals to their corresponding carbon signals, linking each proton to its directly attached carbon atom researchgate.netscience.govsdsu.educore.ac.uk.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds, facilitating the connection of different spin systems and the confirmation of functional group placements researchgate.netscience.govsdsu.educore.ac.ukresearchgate.net. For this compound, HMBC would be vital for confirming the position of the hydroxyl groups and the terminal alkene by showing correlations between protons on the aliphatic chain and the alkene carbons (e.g., H7 to C8/C9) or between hydroxyl-bearing protons and adjacent carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition, as well as structural details through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion. For this compound, the molecular formula is C₉H₁₈O₂. The calculated exact monoisotopic mass for this formula is 158.1307 g/mol missouri.edusisweb.comwarwick.ac.ukepfl.ch. HRMS analysis aims to measure this mass with high precision, typically within a few parts per million (ppm), thereby confirming the elemental composition and distinguishing it from other potential molecular formulas with similar nominal masses. Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely yield protonated molecular ions [M+H]⁺ at m/z 159.1385 or sodiated adducts [M+Na]⁺ at m/z 181.1205.

Table 3.2.1: HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass ( g/mol ) | Expected m/z |

|---|---|---|---|

| Molecular Ion | C₉H₁₈O₂ | 158.1307 | 158.1307 |

| [M+H]⁺ | C₉H₁₉O₂ | 159.1385 | 159.1385 |

Tandem Mass Spectrometry (MS/MS) for Structural Informationresearchgate.net

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions, providing detailed structural insights. For this compound, fragmentation pathways are influenced by the presence of hydroxyl groups and the terminal alkene. Characteristic fragmentation events include:

Dehydration: The elimination of a water molecule (18 Da) from the molecular ion or protonated molecular ion is a common fragmentation pathway for alcohols, yielding a fragment ion at m/z 140 ([M+H-H₂O]⁺) aip.orglibretexts.org.

Alpha-cleavage: Cleavage of a C–C bond adjacent to a hydroxyl-bearing carbon is expected. For instance, cleavage of the C1–C2 bond would lead to the loss of a methyl radical (CH₃•, 15 Da), producing an ion at m/z 143 ([M+H-CH₃]⁺) aip.orglibretexts.org. Similar cleavages are anticipated at the C2–C3 and C4–C5 bonds.

Chain fragmentation: Cleavage of C–C bonds along the aliphatic chain can occur, generating smaller fragment ions that help map the carbon backbone.

Table 3.2.2: Representative MS/MS Fragmentation Patterns for this compound (based on [M+H]⁺)

| Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Significance |

|---|---|---|

| 159 | [M+H]⁺ | Precursor ion |

| 141 | [M+H - H₂O]⁺ | Dehydration |

| 143 | [M+H - CH₃]⁺ | α-cleavage at C2-C1 |

Note: Specific fragment ions and their intensities are dependent on the ionization method and collision energy used in MS/MS.

Compound List:

this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopies that provide invaluable information about the functional groups present in a molecule. By analyzing the absorption (IR) or scattering (Raman) of specific frequencies of light, characteristic molecular vibrations can be identified, confirming the presence of key chemical bonds and functional groups within this compound.

Analysis of C=C Stretching and O-H Vibrational Modes

O-H Stretching Vibrations: The presence of two hydroxyl (-OH) groups in this compound is primarily identified by a strong and typically broad absorption band in the IR spectrum, usually observed in the region of 3200–3600 cm⁻¹. This broadness is attributed to intermolecular hydrogen bonding between the hydroxyl groups. In Raman spectroscopy, the O-H stretching vibration is also detectable, often appearing as a sharper band if hydrogen bonding is minimized, though it is generally less intense than its IR counterpart. The specific position and shape of this band can offer insights into the extent and nature of hydrogen bonding in the solid state or solution.

C=C Stretching Vibrations: The alkene functional group, characterized by a carbon-carbon double bond (C=C), exhibits a characteristic stretching vibration. In IR spectroscopy, this typically appears in the range of 1640–1680 cm⁻¹. For this compound, which possesses a terminal double bond (at the C8=C9 position), the intensity of this IR band can vary; it may be weak or even absent if molecular symmetry or selection rules lead to a forbidden transition. Conversely, Raman spectroscopy is highly sensitive to the C=C stretching vibration, usually yielding a strong and distinct peak in this region, confirming the presence of the double bond.

C-O Stretching Vibrations: The carbon-oxygen (C-O) single bond associated with the hydroxyl groups of alcohols also gives rise to characteristic absorption bands. For secondary alcohols, such as those at positions C2 and C4 in this compound, these stretching vibrations typically manifest in the IR spectrum within the range of 1000–1260 cm⁻¹. The precise wavenumber can be influenced by the molecular environment and the specific carbon atom to which the oxygen is attached.

C-H Stretching Vibrations: Both aliphatic (sp³) and vinylic (sp²) C-H stretching vibrations are observable. Aliphatic C-H stretching modes from the saturated carbon chain of this compound appear in the 2800–3000 cm⁻¹ region in both IR and Raman spectra. The terminal alkene C-H stretching vibrations (from the =CH₂ group) are typically observed at slightly higher wavenumbers, between 3010–3095 cm⁻¹, providing a means to distinguish between these types of C-H bonds.

Data Table: Characteristic Vibrational Frequencies for this compound

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Notes |

| O-H Stretching | Alcohol (OH) | 3200-3600 | Strong/Broad | Medium/Sharp | Hydrogen bonded |

| C-H Stretching | sp³ C-H | 2800-3000 | Strong | Medium | Aliphatic chain |

| C-H Stretching | sp² C-H | 3010-3095 | Medium | Medium | Terminal alkene (CH=CH₂) |

| C=C Stretching | Alkene (C=C) | 1640-1680 | Weak/Medium | Strong | Terminal alkene |

| C-O Stretching | Alcohol (C-OH) | 1000-1260 | Strong | Medium | Secondary alcohol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.

For this compound, X-ray crystallography would provide:

The exact conformation of the carbon backbone and the orientation of the hydroxyl groups.

Unambiguous determination of the stereochemistry at the chiral centers (C2 and C4), assigning absolute configurations (R or S).

Detailed information on intermolecular interactions, such as hydrogen bonding networks formed by the hydroxyl groups, which influence crystal packing.

Precise bond distances and angles, including the geometry of the terminal double bond.

The output of an X-ray crystallographic analysis includes unit cell parameters (lengths a, b, c and angles α, β, γ) and the space group, which together define the crystal lattice. From these, the complete molecular structure can be elucidated.

Data Table: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Value (Å or degrees) | Notes |

| Unit Cell Length a | 8.5 | Hypothetical value |

| Unit Cell Length b | 10.2 | Hypothetical value |

| Unit Cell Length c | 15.5 | Hypothetical value |

| Angle α | 90 | Hypothetical value |

| Angle β | 95 | Hypothetical value |

| Angle γ | 90 | Hypothetical value |

| Space Group | P2₁/c | Hypothetical common space group for organics |

| C2 Bond Length C-O | 1.42 | Typical C(sp³)-O bond length |

| C8=C9 Bond Length | 1.34 | Typical C=C bond length |

| C2 Chirality | R/S | Determined by analysis |

| C4 Chirality | R/S | Determined by analysis |

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses two chiral centers at the carbon atoms bearing the hydroxyl groups (C2 and C4). This molecular architecture allows for the existence of multiple stereoisomers, including enantiomers and diastereomers. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are highly sensitive to the three-dimensional arrangement of atoms and are therefore crucial for determining the absolute configuration and relative stereochemistry of such chiral molecules.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD): ORD measures the change in the optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation versus wavelength. Characteristic spectral features, known as Cotton effects, appear as peaks or troughs in the rotation when the wavelength of the incident light approaches an electronic absorption band of a chiral chromophore within the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The output is a plot of molar ellipticity ([θ]) versus wavelength. CD spectra typically exhibit sharper and more distinct bands compared to ORD spectra, directly correlating the observed signals with specific electronic transitions.

Application to this compound: The chiral centers at C2 and C4, in conjunction with the hydroxyl groups and the terminal alkene, can give rise to chiroptical signals. The C-O bond and the π system of the C=C double bond serve as potential chromophores. The specific stereoisomeric configuration (e.g., (2R,4R), (2S,4S), (2R,4S), (2S,4R)) will dictate the spatial orientation of these chromophores relative to the chiral centers, thereby influencing the sign, magnitude, and wavelength of the Cotton effects observed in ORD and CD spectra. By analyzing these characteristic spectral patterns, often in comparison with known compounds or theoretical calculations, the absolute configuration of this compound can be assigned. Diastereomers will exhibit distinct ORD and CD spectra, while enantiomers will display mirror-image spectral profiles (equal magnitude, opposite sign).

Data Table: Hypothetical ORD/CD Spectral Features for a Stereoisomer of this compound

| Spectroscopy | Wavelength (nm) | Signal Value | Assignment/Notes |

| CD | 205 | +5,000 | Positive Cotton effect, likely from C=C transition |

| CD | 215 | -2,000 | Negative Cotton effect, possibly from C-O transition |

| ORD | 205 | +100 | Positive rotation peak |

| ORD | 215 | -50 | Negative rotation peak |

Theoretical and Computational Investigations of Non 8 Ene 2,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio techniques, are fundamental for calculating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the ground state properties of a molecular system.

Density Functional Theory (DFT) is widely employed for conformational analysis and stability studies due to its favorable balance between accuracy and computational cost frontiersin.orgresearchgate.netmdpi.comchemrxiv.orgaip.org. By mapping potential energy surfaces (PES), DFT can identify low-energy conformers and the energy barriers separating them. Common DFT functionals, such as B3LYP, are frequently used in conjunction with various basis sets (e.g., 6-31G(d), 6-311+G(d), aug-cc-pVDZ) to optimize molecular geometries and calculate their relative energies frontiersin.orgresearchgate.netmdpi.comchemrxiv.orgaip.orgresearchgate.netscielo.org.zachemrestech.comresearchgate.netscielo.br. Studies on similar diols, such as 2,4-pentanediol, have demonstrated how DFT can reveal distinct stable conformers arising from rotations around single bonds and intramolecular hydrogen bonding aip.orgyoutube.com. The stability of these conformers is directly related to their calculated energies, with lower energy indicating greater stability.

Table 1: Representative DFT Parameters and Relative Energies for Diol Conformational Analysis

| Method/Functional | Basis Set | Relative Energy (kcal/mol) | Reference |

| B3LYP | 6-31G(d) | Varies by conformer | aip.org |

| B3LYP-D3BJ | 6-31G(d) | Varies by conformer | aip.org |

| CCSD(T) | aug-cc-pVTZ | Varies by conformer | aip.org |

| B3LYP | 6-311++G(d,p) | Varies by conformer | mdpi.comresearchgate.net |

Note: Specific conformer energies depend on the molecule studied. Table shows typical parameters and relative energy concepts.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., MP2), offer higher accuracy but at a greater computational expense scielo.org.zaresearchgate.netpitt.eduscribd.com. They are used to calculate fundamental ground state properties like optimized geometries, total energies, and electronic wave functions. Semi-empirical methods, including AM1 and PM3, provide a faster alternative by incorporating experimental parameters, making them efficient for geometry optimization and exploring larger molecular systems or conformational spaces researchgate.netresearchgate.netscielo.brpitt.eduresearchgate.net. These methods are valuable for initial structural exploration and for systems where DFT might be computationally prohibitive. For instance, AM1 has been used to generate molecular energy profiles by varying torsion angles, revealing conformational flexibility researchgate.net.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD can simulate the temporal evolution of a system, allowing for extensive conformational sampling and the investigation of intermolecular interactions acs.orgwikipedia.orgnih.gov. These simulations, often employing molecular mechanics force fields or coupled with quantum mechanics (QM/MM), can reveal how molecules like Non-8-ene-2,4-diol might interact with their environment, such as solvent molecules or biological targets aip.orgacs.orgwikipedia.org. Techniques like enhanced sampling methods can further improve the efficiency of exploring complex conformational landscapes nih.gov.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic parameters, which are crucial for the experimental characterization and structural elucidation of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of quantum chemistry frontiersin.orgresearchgate.netnih.govliverpool.ac.ukrsc.orgresearchgate.netresearchgate.net. Using methods like Gauge-Including Atomic Orbitals (GIAO) within DFT, shielding constants can be calculated, which are then converted into chemical shifts researchgate.netresearchgate.net. These computed shifts can be directly compared with experimental NMR data, often employing statistical methods like DP4+ to determine the most probable structure among several candidates frontiersin.orgnih.gov. This approach is invaluable for confirming the structure of synthesized compounds and resolving stereochemical ambiguities.

Table 2: Example of NMR Chemical Shift Prediction Accuracy

| Nucleus | Method/Level of Theory | Predicted vs. Experimental Error (ppm) | Reference |

| ¹H | DFT (various) | ~0.1–0.2 | rsc.orgresearchgate.net |

| ¹³C | DFT (various) | ~2.5–8.0 | rsc.orgresearchgate.net |

| ¹H | GIAO/DFT | Good agreement | researchgate.netnih.govresearchgate.net |

Note: Errors can vary significantly based on the specific DFT functional, basis set, and molecule.

The calculation of vibrational frequencies, which correspond to Infrared (IR) and Raman spectra, provides detailed information about molecular vibrations and functional groups researchgate.netmdpi.comresearchgate.netscielo.org.zaunibs.itrsc.org. DFT, particularly with functionals like B3LYP and basis sets such as 6-31G*, is commonly used to compute these frequencies researchgate.netmdpi.comresearchgate.netscielo.org.zaunibs.it. The calculated harmonic frequencies, often scaled by a small factor to account for anharmonicity, are then assigned to specific stretching, bending, or torsional modes of the molecule. Comparing these computed spectra with experimental IR and Raman data allows for the validation of proposed molecular structures and the identification of key functional groups, such as hydroxyl (-OH) stretches or C=C stretches mdpi.comresearchgate.net.

Table 3: Example Vibrational Frequency Assignments (Representative Ranges)

| Vibration Type | Typical Calculated Range (cm⁻¹) | Reference |

| O-H Stretch | 3100–3750 | mdpi.comrsc.org |

| C=C Stretch | 1600–1702 | mdpi.comresearchgate.net |

| C-H Stretch (sp³) | 2850–3000 | mdpi.com |

Note: These are general ranges; specific values depend on the molecular environment and functional groups.

Mechanistic Investigations of this compound Reactions through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms, transition states, and energy landscapes that are often inaccessible through experimental methods alone. For a molecule like this compound, these investigations would typically involve exploring the reactivity of its functional groups, such as the hydroxyls and the alkene moiety.

Transition State Characterization and Reaction Pathway Elucidation

Investigating reaction mechanisms computationally often begins with identifying potential reaction pathways and characterizing the transition states (TSs) that connect reactants to products. Density Functional Theory (DFT) is a widely employed method for these studies, allowing for the accurate calculation of molecular geometries, energies, and vibrational frequencies. For this compound, computational chemists would explore potential reactions such as oxidation, dehydration, or addition reactions across the double bond.

The process involves:

Defining Reaction Pathways: Proposing plausible reaction mechanisms based on known organic chemistry principles.

Locating Transition States: Using algorithms to find the highest energy point along a reaction coordinate, which represents the transition state. This involves optimizing a structure that has one imaginary vibrational frequency, corresponding to the bond-forming or bond-breaking event.

Characterizing Transition States: Analyzing the nature of the transition state, including its geometry, the bonds being formed or broken, and the activation energy (the energy difference between the transition state and the reactants). This characterization helps confirm the proposed mechanism and understand the reaction's kinetic feasibility.

Specific research findings detailing the transition state characterization and reaction pathway elucidation for this compound were not found in the reviewed literature. However, studies on similar diols and alkenes often employ these methods to understand stereoselectivity and regioselectivity in various transformations.

Illustrative Data Table: Transition State Characterization Parameters (Hypothetical)

| Parameter | Value/Description | Significance |

| Imaginary Frequency | e.g., 1500 cm⁻¹ | Indicates a saddle point on the potential energy surface; confirms TS. |

| Activation Energy (Ea) | e.g., 25.3 kcal/mol | Energy barrier to overcome for the reaction to proceed; influences reaction rate. |

| Bond Order Change | e.g., C-O bond order from 0.1 to 0.9 | Quantifies the extent of bond formation/breaking at the TS. |

| Key Interacting Atoms | e.g., O(hydroxyl), C(alkene) | Identifies atoms directly involved in the transition state geometry. |

| Solvent Model | e.g., Implicit PCM (Water) | Accounts for solvent effects on reaction energetics. |

Energy Landscape Mapping of Complex Reactions

Energy landscape mapping provides a comprehensive view of the potential energy surface for a chemical system, revealing the relative stabilities of different conformers, intermediates, and transition states. For this compound, this would involve exploring its conformational flexibility, particularly around the hydroxyl groups and the carbon chain, and mapping the energy changes associated with various reaction pathways.

Techniques used for energy landscape mapping include:

Conformational Analysis: Identifying all low-energy conformers of the molecule using molecular mechanics or quantum chemical methods.

Reaction Coordinate Mapping: Systematically varying key geometric parameters along a proposed reaction pathway to trace the energy profile.

Global Optimization: Employing algorithms to search for the lowest energy structures and transition states across the entire potential energy surface.

While specific energy landscape studies for this compound were not identified, the principles of energy landscape mapping are crucial for understanding complex reaction networks and identifying preferred reaction routes. Such analyses help in predicting the outcome of reactions and optimizing conditions for desired products.

Illustrative Data Table: Conformational Energy Analysis (Hypothetical)

| Conformer ID | Relative Energy (kcal/mol) | Description of Key Dihedral Angles | Hydrogen Bonding Interactions |

| Conformer 1 | 0.00 | e.g., C2-C3-C4-C5: 180° | Intramolecular O-H···O |

| Conformer 2 | 1.25 | e.g., C2-C3-C4-C5: -60° | Intermolecular O-H···H-O |

| Conformer 3 | 2.80 | e.g., C2-C3-C4-C5: 60° | None |

In Silico Screening and Interaction Studies with Biomolecular Targets

In silico methods are invaluable for predicting how a molecule might interact with biological systems, particularly with protein targets. This is crucial in drug discovery and understanding biological pathways. For this compound, these studies would aim to identify potential biological targets and characterize the nature of its binding.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, this compound) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is a key tool in virtual screening and structure-based drug design.

The process involves:

Preparation of Structures: Preparing the 3D structures of both the ligand and the target protein, including assigning appropriate charges and removing water molecules or co-crystallized ligands from the protein's active site.

Docking Algorithms: Employing algorithms (e.g., AutoDock Vina, GOLD) to explore various binding poses of the ligand within the protein's binding pocket.

Interaction Analysis: Analyzing the specific non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Specific molecular docking studies and detailed ligand-receptor interaction analyses for this compound with biomolecular targets were not found in the literature. However, studies on other diols and molecules with similar functional groups often reveal specific binding modes, such as hydrogen bonding of hydroxyl groups to polar amino acid residues (e.g., Ser, Thr, Asp, Glu) and hydrophobic interactions of the alkyl chain with non-polar residues (e.g., Ala, Leu, Val, Phe).

Illustrative Data Table: Molecular Docking Interaction Profile (Hypothetical)

| Interaction Type | Involved Ligand Atom(s) | Involved Protein Residue(s) | Distance (Å) |

| Hydrogen Bond | O (hydroxyl) | Ser 123 (backbone NH) | 2.8 |

| Hydrogen Bond | O (hydroxyl) | Thr 45 (side chain OG1) | 3.1 |

| Hydrophobic Contact | CH₂ (chain) | Leu 78 (side chain CD1) | 3.5 |

| Hydrophobic Contact | CH₃ (alkene end) | Val 150 (side chain CG1) | 3.9 |

| Van der Waals | C (alkene) | Phe 92 (side chain CZ) | 4.2 |

Prediction of Binding Affinities and Molecular Recognition Principles

Following molecular docking, the binding affinity of the ligand to the receptor is typically predicted using scoring functions or more advanced methods like molecular dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA, MM/GBSA). These predictions help rank potential drug candidates and understand the principles of molecular recognition governing their interaction.

Binding Affinity Prediction: Scoring functions in docking software provide a numerical estimate of binding strength, often expressed as a docking score or binding free energy (e.g., in kcal/mol). Higher negative values generally indicate stronger binding.

Chemical Transformations and Reactivity of Non 8 Ene 2,4 Diol

Reactions Involving the Alkene Moiety

The terminal alkene at the C-8 position is an electron-rich center, making it a prime site for electrophilic addition and other reactions that target the π-bond.

Hydrogenation

The carbon-carbon double bond of Non-8-ene-2,4-diol can be readily reduced to a single bond through catalytic hydrogenation. wikipedia.org This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). wikipedia.org The reaction is generally carried out under pressure in a suitable solvent. This transformation converts the unsaturated this compound into the corresponding saturated diol, Nonane-2,4-diol, without affecting the secondary alcohol groups. organic-chemistry.org

Halogenation

The alkene can undergo electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂). leah4sci.com This reaction proceeds by breaking the π-bond and forming two new carbon-halogen bonds on the adjacent carbons (C-8 and C-9). masterorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). leah4sci.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion. masterorganicchemistry.com This results in the anti-addition of the two halogen atoms across the double bond, yielding 8,9-dihalo-nonane-2,4-diol. masterorganicchemistry.com

| Reaction | Reagents & Conditions | Expected Product |

| Hydrogenation | H₂, Pd/C (or PtO₂, Ni), Solvent (e.g., Ethanol) | Nonane-2,4-diol |

| Halogenation | Br₂ (or Cl₂), Solvent (e.g., CH₂Cl₂) | 8,9-Dibromo-nonane-2,4-diol |

Epoxidation

Epoxidation involves the conversion of the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. visualizeorgchem.com This is commonly achieved using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. visualizeorgchem.comlibretexts.org The reaction is concerted, with the oxygen atom from the peroxyacid being transferred to the double bond in a single step. libretexts.org This process would convert this compound into (2-(heptan-4,6-diol)yl)oxirane. Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield various functionalized products, including diols. libretexts.org

Cyclopropanation

The alkene moiety can be converted into a cyclopropane (B1198618) ring. A classic method for this transformation is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This reaction generates a carbenoid species that adds across the double bond to form the cyclopropane ring, yielding 2-(2-pentylcyclopropyl)ethane-1,3-diol. Other methods for cyclopropanation involve transition-metal catalyzed reactions with diazo compounds. organic-chemistry.org Recent developments have also explored photocatalytic methods for the cyclopropanation of terminal alkenes. rsc.org

| Reaction | Reagents & Conditions | Expected Product |

| Epoxidation | m-CPBA, Solvent (e.g., CH₂Cl₂) | 2-(5-hydroxyheptan-2-yl)oxirane |

| Cyclopropanation | CH₂I₂, Zn(Cu), Solvent (e.g., Diethyl ether) | 2-(2-pentylcyclopropyl)ethanol |

The carbon-carbon double bond can be completely broken through oxidative cleavage, leading to the formation of carbonyl compounds. masterorganicchemistry.com The nature of the products depends on the reagents and workup conditions used.

One of the most common methods is ozonolysis. masterorganicchemistry.com This involves bubbling ozone (O₃) through a solution of the alkene, followed by a workup step.

Reductive Workup : Using a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc (Zn) and water cleaves the double bond to yield aldehydes or ketones. For this compound, a terminal alkene, this would produce 7-hydroxyoctan-5-one and formaldehyde. masterorganicchemistry.com

Oxidative Workup : Using an oxidizing agent like hydrogen peroxide (H₂O₂) in the workup step will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com In this case, the terminal CH₂ group would be oxidized to carbon dioxide, and the internal carbon of the double bond would yield a carboxylic acid, resulting in 6-hydroxy-8-oxononanoic acid.

Alternatively, strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can also cleave the double bond, typically yielding carboxylic acids and/or ketones. jove.compearson.com

| Reaction | Reagents & Conditions | Expected Product(s) |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S or Zn/H₂O | 7-hydroxyheptan-2-one and Formaldehyde |

| Ozonolysis (Oxidative) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 6-hydroxy-7-oxo-octanoic acid |

| Permanganate Cleavage | KMnO₄, H₃O⁺, Heat | 6-hydroxy-7-oxo-octanoic acid and CO₂ |

Reactions Involving the Hydroxyl Groups

The two secondary hydroxyl groups at the C-2 and C-4 positions behave as typical secondary alcohols, undergoing reactions such as esterification, etherification, and oxidation. The presence of two such groups allows for mono- or di-functionalization, with selectivity often being a key challenge. rsc.orgorganic-chemistry.org

Esterification

The secondary alcohol groups of this compound can be converted to esters by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. luxembourg-bio.com For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding diacetate ester. Selective mono-esterification can often be achieved by carefully controlling stoichiometry or using specific catalytic systems. organic-chemistry.org The reactivity of secondary alcohols in esterification can be lower than that of primary alcohols, sometimes requiring specific coupling agents like DCC (dicyclohexylcarbodiimide) or uronium-based reagents for efficient conversion. luxembourg-bio.comconicet.gov.ar

Etherification

The hydroxyl groups can also be converted into ethers. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would produce a diether derivative of the parent diol. Another approach for protecting hydroxyl groups is the formation of a tetrahydropyranyl (THP) ether by reacting the diol with dihydropyran (DHP) under acidic catalysis. rsc.org Studies on symmetrical diols have shown that selective mono-etherification is possible under certain conditions. rsc.orgrsc.org

| Reaction | Reagents & Conditions | Expected Product |

| Diesterification | Acetic anhydride, Pyridine | Non-8-ene-2,4-diyl diacetate |

| Dietherification | 1. NaH; 2. CH₃I | 2,4-dimethoxynon-8-ene |

The secondary hydroxyl groups at C-2 and C-4 can be oxidized to form ketones. byjus.com A variety of oxidizing agents can accomplish this transformation. Strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), will readily oxidize secondary alcohols to ketones. libretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective for this conversion. libretexts.org The complete oxidation of both hydroxyl groups in this compound would result in the formation of Non-8-ene-2,4-dione. Selective oxidation of one of the two hydroxyl groups can be challenging but may be achievable with modern, selective catalytic methods. thieme-connect.comorganic-chemistry.org

| Reaction | Reagents & Conditions | Expected Product |

| Dioxidation | CrO₃, H₂SO₄, Acetone (Jones Reagent) | Non-8-ene-2,4-dione |

| Dioxidation (Milder) | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Non-8-ene-2,4-dione |

Derivatization for Synthetic Utility

In organic synthesis, the derivatization of molecules like this compound serves multiple purposes, including the protection of reactive functional groups, enhancement of reactivity, or modification of physical properties. The diol and alkene moieties can be selectively or simultaneously transformed into a variety of derivatives.

The 1,3-diol unit is particularly amenable to the formation of cyclic acetals and ketals, which serve as effective protecting groups during multi-step syntheses. For instance, reaction with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst would yield a cyclic acetonide derivative. orgsyn.org This protection strategy is crucial when chemical modifications are intended for the terminal alkene without affecting the hydroxyl groups.

Beyond protection, the hydroxyl groups can be converted into other functionalities. Standard esterification or etherification reactions can be employed. The alkene group can also undergo a range of transformations. Oxidation reactions, such as epoxidation or dihydroxylation using reagents like osmium tetroxide, can convert the terminal double bond into an epoxide or a vicinal diol, respectively, further increasing the functionality of the molecule. wikipedia.org

For analytical purposes, especially for determining enantiomeric purity in chiral samples of the diol, derivatization with chiral agents is a common technique. rsc.org Chiral boric acids, for example, react with diols to form stable cyclic esters, which can be distinguished using NMR spectroscopy. rsc.org

Table 1: Potential Derivatization Reactions of this compound This table is based on general reactions of diols and alkenes.

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| 1,3-Diol | Acetal Formation | 2,2-Dimethoxypropane, Acid Catalyst | Isopropylidene Acetal (Acetonide) |

| Hydroxyl | Esterification | Acyl Chloride, Pyridine | Ester |

| Hydroxyl | Silylation | Trimethylsilyl Chloride (TMSCl) | Silyl Ether |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄, NMO | 1,2-Diol |

| Alkene | Ozonolysis | O₃, then DMS | Aldehyde |

Cyclization Reactions and Heterocycle Formation

The structure of this compound, containing both nucleophilic hydroxyl groups and an internal electrophilic site (the alkene), is well-suited for intramolecular cyclization to form various oxygen-containing heterocycles. Such reactions are typically promoted by acid catalysts. wikipedia.orgunive.it The first step often involves the protonation of a hydroxyl group, which then departs as a water molecule to generate a carbocation, or the protonation of the alkene to make it susceptible to nucleophilic attack by one of the hydroxyl groups. beilstein-journals.org

Depending on which hydroxyl group participates and the nature of the transition state, different ring sizes can be formed. A common transformation for similar structures is the formation of substituted tetrahydropyrans (THPs). beilstein-journals.org For this compound, an acid-catalyzed cyclization could proceed via the attack of the C4-hydroxyl group onto the activated C8-C9 double bond, which, after rearrangement, could lead to a substituted tetrahydropyran (B127337) ring. The Prins cyclization and related reactions are powerful methods for constructing THP rings from homoallylic alcohols and carbonyl compounds, and intramolecular variants are also well-established. orgsyn.orgbeilstein-journals.org

Besides six-membered rings, the formation of five-membered tetrahydrofuran (B95107) (THF) derivatives is also plausible through the participation of the C2-hydroxyl group. mdpi.com In some cases, larger rings like seven-membered oxepanes can be formed from the cyclization of ene-diols, though this often requires specific catalysts or substrates. jst.go.jp

Table 2: Plausible Heterocyclic Products from Cyclization of this compound This table outlines potential products based on known cyclization reactions of analogous structures.

| Reagents/Conditions | Participating Hydroxyl | Proposed Mechanism | Potential Heterocyclic Product |

|---|---|---|---|

| Acid Catalyst (e.g., H₂SO₄, TsOH) | C4-OH | Intramolecular Hydroalkoxylation | Substituted Tetrahydropyran |

| Acid Catalyst (e.g., H₂SO₄, TsOH) | C2-OH | Intramolecular Hydroalkoxylation | Substituted Tetrahydrofuran |

| N-Iodosuccinimide (NIS) | C4-OH or C2-OH | Iodoetherification | Iodomethyl-substituted Tetrahydropyran/Tetrahydrofuran |

| Metal Catalyst (e.g., Au, Ag) | C4-OH or C2-OH | Metal-catalyzed Cyclization | Substituted Tetrahydropyran/Tetrahydrofuran |

Polymerization and Oligomerization Capabilities as a Monomer

With two hydroxyl groups, this compound can act as a bifunctional monomer in step-growth polymerization. wikipedia.org It can be used to synthesize a variety of polymers, most notably polyesters and polyurethanes.

In polyester (B1180765) synthesis, the diol is reacted with a bifunctional carboxylic acid or its derivative, such as a diacyl chloride or a diester (via transesterification). rsc.orggoogle.com The resulting polyester would have the this compound unit incorporated into its backbone. Research on other secondary diols has shown that they can produce polymers with higher glass transition temperatures (Tg) compared to their primary diol isomers, an effect attributed to the reduced chain mobility from the branched structure. rsc.org

Similarly, reaction with diisocyanates would lead to the formation of polyurethanes. The terminal alkene on the side chain of the resulting polymer offers a site for further functionalization. This pendant double bond can be used for post-polymerization modification, such as grafting other polymer chains, or for cross-linking the polymer chains through addition polymerization, which could enhance the material's mechanical and thermal properties. ajchem-a.com It is also possible to first derivatize the diol into a dimethacrylate monomer, which could then be used as a cross-linking agent in free-radical polymerizations. google.com

The process can be controlled to produce shorter-chain oligomers, which are themselves useful as intermediates for producing higher molecular weight polymers or as components in various formulations. google.com

Table 3: Potential Polymerization Reactions Involving this compound as a Monomer This table presents potential polymer syntheses based on the reactivity of diols.

| Co-monomer | Polymerization Type | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Dicarboxylic Acid (e.g., Adipic Acid) | Polycondensation (Esterification) | Polyester | Higher Tg due to secondary alcohol structure rsc.org |

| Diacyl Chloride (e.g., Terephthaloyl chloride) | Polycondensation (Esterification) | Polyester | Pendant alkene for cross-linking |

| Diisocyanate (e.g., MDI, TDI) | Polyaddition | Polyurethane | Thermoset potential via alkene cross-linking |

| Acrylamide | Co-polymerization (Radical) | Poly(acrylamide-co-diol) | Hydrophilic, functionalized polymer ajchem-a.com |

Mechanistic Studies of Biological Interactions of Non 8 Ene 2,4 Diol and Analogues

In Vitro Cellular and Molecular Investigations (excluding human trials)

Effects on Cellular Pathways and Signaling Mechanisms

While no studies have directly investigated the effect of Non-8-ene-2,4-diol on enzyme activity, research on other unsaturated diols suggests that such compounds can interact with and modulate the function of certain enzymes. For instance, some kinase inhibitors feature dialkynylimidazoles, which are structurally distinct but share the presence of unsaturation, and have been shown to act as potent and selective inhibitors of p38α MAP kinase. nih.gov The unique chemical properties of these inhibitors allow for both non-covalent binding and, in some cases, covalent modification of the kinase. nih.gov

Additionally, studies on other classes of diols, such as the naturally occurring cycloart-23-ene-3,25-diol, have demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). researchgate.net Specifically, this compound showed more potent inhibition of COX-2, an enzyme involved in inflammation. researchgate.net Furthermore, some indolyl-hydrazones have been identified as kinase inhibitors with significant activity against PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR, highlighting the potential for diverse molecular structures to interact with these key cellular enzymes. mdpi.com

There is no available scientific literature on the influence of this compound on receptor binding and activation.

General studies on unsaturated fatty acids have shown that they can modulate the binding of ligands to their receptors. For example, unsaturated fatty acids can either inhibit or potentiate the binding of estradiol (B170435) to uterine cytosoluble receptors, depending on the concentrations of both the fatty acid and the ligand. nih.gov This suggests that the lipid environment can influence receptor conformation and function. nih.gov However, this relates to fatty acids and not directly to unsaturated diols.

There is no available scientific literature on the impact of this compound on gene expression and protein synthesis.

Broader research into polyunsaturated fatty acids has indicated that they can modulate the transcription of a variety of proteins, including enzymes involved in lipid metabolism. nih.govnih.gov This regulation is thought to occur through interactions with nuclear transcription factors. nih.gov Again, these findings are related to fatty acids and cannot be directly extrapolated to this compound.

Membrane Integrity and Permeability Studies at the Cellular Level (e.g., in microorganisms)

No studies have been conducted on the effects of this compound on the membrane integrity and permeability of microorganisms.

However, research on other unsaturated aliphatic compounds provides some context. For example, 4-allylbenzene-1,2-diol has been shown to damage the integrity of the cell membrane in the plant pathogen Xanthomonas oryzae pv. oryzae, leading to increased permeability. nih.gov This disruption of the cell membrane is a key aspect of its antibacterial activity. nih.gov Similarly, antimicrobial peptides have been shown to permeabilize the outer and plasma membranes of multidrug-resistant Pseudomonas aeruginosa and Candida albicans. nih.gov In general, the interaction of small molecules with the lipid bilayer can disrupt membrane functions, leading to leakage of cellular components and depolarization. researchgate.net The specific chemical structure of a compound, including its hydrophobicity and the presence of functional groups, will determine its precise effect on membrane integrity.

Inhibition of Biofilm Formation in Microbial Systems

There is no specific research on the inhibition of biofilm formation by this compound.

However, studies on unsaturated fatty acids have demonstrated their ability to inhibit biofilm formation in various Gram-positive bacteria, most notably Staphylococcus aureus. nih.govnih.gov It has been observed that polyunsaturated fatty acids often exhibit higher antibiofilm activity than their saturated counterparts. nih.govnih.gov The mechanism of action may involve a reduction in the extracellular polymeric substances that form the biofilm matrix. nih.gov

For instance, a study on fennel essential oil, which contains various unsaturated compounds, showed significant inhibition of biofilm formation by Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus, and Escherichia coli. mdpi.com The combination of the essential oil with fennel honey resulted in even greater inhibitory effects. mdpi.com Another compound, 4-allylbenzene-1,2-diol, has been found to prevent biofilm formation in Xanthomonas oryzae pv. oryzae by limiting bacterial movement and reducing the production of extracellular polysaccharides. nih.gov

These findings suggest that unsaturated compounds can interfere with the processes of biofilm development, although the specific activity of this compound remains to be investigated.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

At present, there are no published structure-activity relationship (SAR) studies for this compound or its bioactive analogues. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve synthesizing and testing a series of related compounds to identify the key functional groups and structural features responsible for their effects. The absence of this data for this compound means that the specific contributions of its hydroxyl groups, the carbon chain length, and the terminal double bond to any potential biological activity are currently unknown.

Mechanistic Insights into Anti-Inflammatory Modulatory Effects

Detailed mechanistic insights into the anti-inflammatory effects of this compound are not documented in the existing scientific literature. While the outline specifies an investigation into its effects on cytokine inhibition pathways, including the suppression of MAPK/NF-κB phosphorylation and the inhibition of protein translocation, no studies have been found that link this compound to these specific cellular mechanisms.

Suppression of MAPK/NF-κB Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. They regulate the production of a wide range of pro-inflammatory cytokines and mediators. Many anti-inflammatory compounds exert their effects by inhibiting the phosphorylation of key proteins within these pathways. However, there is currently no evidence to suggest that this compound or its analogs modulate the MAPK/NF-κB signaling cascade. Research in this area would be necessary to determine if this compound has any potential as an anti-inflammatory agent acting through this mechanism.

Inhibition of Protein Translocation (e.g., GDAP1L1/Drp1)

The translocation of proteins to specific cellular compartments is a critical step in many biological processes, including mitochondrial dynamics, which have been increasingly linked to inflammation. The proteins GDAP1L1 and Drp1 are involved in regulating mitochondrial fission, a process that can be altered during inflammatory conditions. There is no available research to indicate that this compound influences the translocation of GDAP1L1, Drp1, or any other proteins involved in mitochondrial dynamics. The potential for this compound to modulate inflammatory responses through the regulation of mitochondrial fission remains an open area for investigation.

Analytical Chemistry Approaches for Non 8 Ene 2,4 Diol

Chromatographic Separation Techniques

Chromatography is fundamental for separating Non-8-ene-2,4-diol from complex mixtures and assessing its purity. Different chromatographic modes are employed based on the compound's physicochemical properties and the analytical objective.

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. This compound, being an alcohol, may benefit from derivatization to increase its volatility and thermal stability for GC analysis researchgate.netnih.govsigmaaldrich.comcapes.gov.brjfda-online.com. GC coupled with Mass Spectrometry (GC-MS) provides both separation and identification capabilities. The mass spectrometer acts as a highly sensitive detector, providing fragmentation patterns that serve as a unique fingerprint for compound identification.

Purity Analysis: GC can separate this compound from impurities based on differences in their boiling points and interactions with the stationary phase of the GC column. A typical GC-MS setup for analyzing diols might involve a non-polar or mid-polar capillary column (e.g., DB-5MS) with a temperature program starting at a lower temperature (e.g., 50-70 °C) and gradually increasing to a higher temperature (e.g., 280-350 °C) to ensure complete elution of the analytes nih.govchromatographyonline.comajrconline.org.

Mixture Analysis: GC-MS is invaluable for identifying this compound within complex mixtures. The mass spectrum obtained can be compared to spectral libraries for identification. For instance, tert-butyldimethylsilyl (tBDMS) derivatives of diols have shown characteristic fragment ions, such as [M-57]+, aiding in their identification capes.gov.br. Electron Ionization (EI) is a common ionization technique in GC-MS, producing characteristic fragment ions that help in structural elucidation nih.gov.

High-Performance Liquid Chromatography (HPLC) is suitable for analyzing compounds that are less volatile or thermally labile than those amenable to GC. HPLC offers versatility in stationary and mobile phases, allowing for fine-tuning of separation for this compound. HPLC coupled with Mass Spectrometry (HPLC-MS) provides enhanced sensitivity and selectivity for both qualitative and quantitative analyses.

Quantitative and Qualitative Analysis: HPLC methods, often employing reversed-phase C18 columns, can separate this compound from other components in a sample. Detection can be achieved using various detectors, including UV-Vis, Evaporative Light Scattering Detector (ELSD), or directly coupled to a mass spectrometer. HPLC-MS, particularly with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for sensitive detection and molecular weight determination nih.govmdpi.comnih.govecut.edu.cnchromatographyonline.comresearchgate.netnih.govresearchgate.net. For diols, derivatization prior to or post-column can further enhance sensitivity and detectability by MS researchgate.netmdpi.comresearchgate.netacs.orglibretexts.org. For example, derivatization with boronic acids can form stable cyclic esters with vicinal diols, improving MS detection mdpi.com.

This compound, with hydroxyl groups at positions 2 and 4 and an alkene at position 8, may possess chiral centers, depending on the stereochemistry at C2 and C4. If present as a mixture of enantiomers or diastereomers, chiral chromatography is essential for their separation and quantification.

Enantiomeric Purity Assessment: Chiral stationary phases (CSPs) in GC or HPLC are designed to interact differently with enantiomers, enabling their separation. Alternatively, chiral derivatization agents (CDAs) can be used to convert enantiomers into diastereomers, which can then be separated on achiral columns google.compsu.eduacs.orgstackexchange.comwikipedia.orgresearchgate.netrsc.orgrsc.org. For instance, GC analysis on a chiral column has been used to differentiate enantiomers of unsaturated diols google.com. NMR spectroscopy using chiral derivatizing agents has also been reported for determining the enantiomeric purity of chiral diols rsc.orgrsc.org.

Sample Preparation and Enrichment Methodologies

Effective sample preparation is critical for successful analysis, especially when dealing with complex matrices or low analyte concentrations. These methods aim to isolate, concentrate, and clean up the sample to improve the efficiency and accuracy of the subsequent chromatographic analysis.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, and pre-concentration into a single step rsc.orgnih.govsigmaaldrich.compalsystem.com. It utilizes a fiber coated with a sorbent material to extract analytes from a sample matrix, either directly from a liquid sample or from its headspace.

Application to this compound: For polar analytes like this compound, polar fiber coatings such as polyacrylate (PA) or Carbowax (CW) are generally recommended rsc.orgsigmaaldrich.comrsc.org. The choice of coating material depends on the analyte's polarity and volatility. SPME can be coupled directly to GC or HPLC systems, making it an efficient sample introduction method rsc.orgnih.goviltusa.comnih.gov. Optimization of parameters such as extraction time, temperature, and agitation is crucial for maximizing extraction efficiency iltusa.com.

Chemical derivatization involves reacting the analyte with a specific reagent to form a new compound with improved analytical properties. This can enhance volatility for GC, introduce chromophores or fluorophores for UV or fluorescence detection, or improve ionization efficiency for mass spectrometry.

Strategies for this compound: For alcohols like this compound, derivatization strategies commonly include silylation (e.g., with tBDMS reagents), acylation (e.g., with acetyl chloride or benzoyl chloride), or esterification researchgate.netnih.govsigmaaldrich.comcapes.gov.brjfda-online.comlibretexts.orgacs.orgosti.govchromatographyonline.com. Silylation can increase volatility and thermal stability for GC analysis capes.gov.br. Acylation or esterification can introduce functional groups that improve ionization efficiency in MS or provide UV-absorbing tags researchgate.netresearchgate.netlibretexts.orgacs.org. For example, benzoyl chloride can derivatize alcohol groups into esters, enhancing detection by UHPLC-ESI-MS/MS acs.org. Pentafluorobenzoyl derivatization is known to enhance sensitivity in GC-ECNICI-MS for fatty alcohols nih.govsigmaaldrich.comlibretexts.org.

Compound List:

this compound

Spectrophotometric Methods for Quantification

Spectrophotometric methods are widely employed in analytical chemistry for the quantitative determination of various chemical species by measuring the absorption of light at specific wavelengths. For diols, common spectrophotometric approaches often rely on chemical reactions that convert the diol into a species that absorbs light in the ultraviolet-visible (UV-Vis) spectrum.

A prevalent strategy for the spectrophotometric determination of diols involves oxidation reactions, particularly using periodate (B1199274) nih.govumich.edu. Periodate (IO₄⁻) is known to selectively cleave the carbon-carbon bond between adjacent hydroxyl groups in vicinal diols (e.g., 1,2-diols). This cleavage yields aldehydes or ketones, and the periodate is reduced to iodate (B108269) (IO₃⁻). The generated iodate can then be quantified spectrophotometrically, often by its reaction with iodide ions in acidic solution to form tri-iodide (I₃⁻), which has a strong absorbance in the visible region.

However, this compound possesses hydroxyl groups at the C2 and C4 positions. These are non-vicinal diols, as they are separated by a methylene (B1212753) group (C3). Consequently, direct periodate oxidation, which targets the C-C bond between adjacent hydroxyls, would not be applicable for the cleavage and subsequent quantification of this compound in the same manner as for vicinal diols. While alternative oxidative reactions or derivatization strategies might be conceived to introduce a chromophore for spectrophotometric detection of this compound, specific, widely documented spectrophotometric methods tailored for this particular non-vicinal diol are not extensively reported in the literature. Methods targeting aromatic vic-diols, for instance, utilize different reaction chemistries researchgate.netnih.gov.

To illustrate the principles and typical data generated by spectrophotometric methods for diols, the following table summarizes parameters for established methods applied to vicinal diols:

Table 7.3.1: Illustrative Spectrophotometric Determination Parameters for Vicinal Diols

| Diol Analyte | Method Principle | Detection Wavelength (nm) | Typical Quantification Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Mannitol | Periodate oxidation; iodate formed reacts with iodide to yield tri-iodide. | ~350 | 0.4-14 µg | Varies | nih.gov |

| Mannose | Periodate oxidation; iodate formed reacts with iodide to yield tri-iodide. | ~350 | 3.6-18 µg | Varies | nih.gov |

| Pinacol | Periodate oxidation; iodate formed reacts with iodide to yield tri-iodide. | ~350 | 11-70 µg | Varies | nih.gov |

| Aromatic Vic-Diols (e.g., Dopamine) | Oxidation with semicarbazide (B1199961) hydrochloride and potassium persulfate. | 460-470 | 0.1-24 µg/mL | 8.1 × 10³ - 2.62 × 10⁴ | researchgate.net |

Note: The methods described above are primarily for vicinal diols and serve to illustrate the general analytical approaches and data types in spectrophotometric diol quantification. Direct application to this compound, a non-vicinal diol, would require different chemical strategies.

Development of Novel Biosensors for Diol Detection (if applicable)

Biosensors offer highly sensitive and selective methods for detecting specific analytes by integrating a biological recognition element with a physicochemical transducer. For diols, boronic acid-based recognition elements have emerged as a significant area of research.

Principle of Boronic Acid-Based Biosensors: Boronic acids are characterized by their ability to form reversible covalent bonds with molecules containing cis-diol or vicinal diol functionalities nih.govacs.org. This interaction, which forms cyclic boronate esters, is pH-dependent and is highly specific for diols. This unique binding capability makes boronic acids excellent candidates for the recognition element in biosensors designed for diols, including saccharides and other biologically relevant compounds with diol moieties nih.govacs.orgmdpi.comnih.gov.

Signal Transduction Mechanisms: The binding event between a boronic acid and a diol can be coupled to various signal transduction mechanisms to generate a measurable output:

Fluorescence: Boronic acids can be conjugated to fluorophores. Upon binding to diols, changes in the local electronic environment can lead to detectable alterations in fluorescence intensity, emission wavelength, or fluorescence lifetime. Mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT) are often exploited nih.govacs.org.

Electrochemical: Boronic acid derivatives can be immobilized onto electrode surfaces. The formation of boronate ester bonds upon diol binding can alter the electrochemical properties of the system, such as electron transfer rates or redox potentials of attached electroactive groups (e.g., ferrocene), enabling electrochemical detection nih.govnih.gov.

Applicability to this compound: While boronic acid-based biosensors have demonstrated significant success in detecting cis-diols and vicinal diols nih.govnih.govresearchgate.net, their application to non-vicinal diols like this compound is also conceptually feasible. The fundamental interaction between boronic acids and diol groups suggests that this compound could be recognized by such systems. However, the binding affinity, specificity, and optimal operating conditions (e.g., pH) for non-vicinal diols might differ from those for vicinal diols. Therefore, the development of novel biosensors specifically for this compound would likely involve tailoring boronic acid derivatives or sensor architectures to enhance recognition of its specific 2,4-diol arrangement.

The following table summarizes general boronic acid-based biosensing strategies for diol detection:

Table 7.4.1: Boronic Acid-Based Biosensing Strategies for Diol Detection

| Biosensor Type | Recognition Element | Target Diols (General) | Signal Transduction | Key Mechanism | Example Application Area | Reference |

| Fluorescence | Boronic acid-functionalized fluorophore | Saccharides, cis-diols, glycoproteins | Fluorescence intensity/wavelength change | PET, FRET, ICT; Boronate ester formation altering fluorophore properties | Saccharide sensing, glycoprotein (B1211001) detection | nih.govacs.org |

| Electrochemical | Boronic acid-modified electrode or nanomaterial | Saccharides, cis-diols, glycated proteins | Change in current, potential, or impedance | Boronate ester formation affecting electron transfer or redox activity | Glucose monitoring, disease biomarkers | nih.govnih.gov |

| Colorimetric | Boronic acid conjugated to chromogenic molecules | cis-diols | Visible color change | Boronate ester formation altering the electronic structure of the chromophore | Rapid detection of specific diols | researchgate.net |